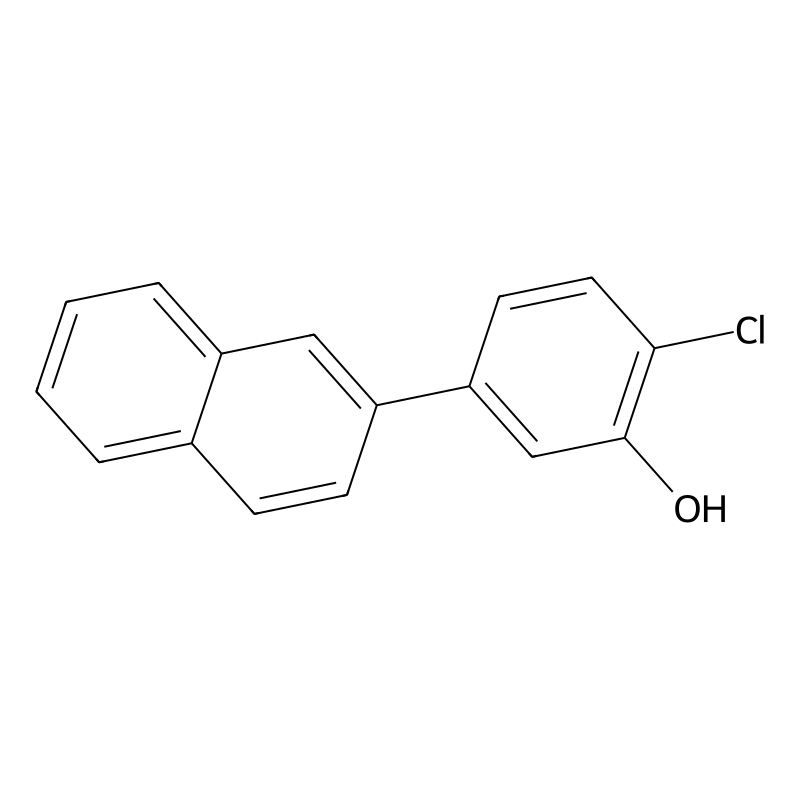

2-Chloro-5-(naphthalen-2-YL)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(naphthalen-2-yl)phenol is an organic compound characterized by a phenolic structure with a chlorine substituent and a naphthalene moiety. Its chemical formula is C₁₃H₉ClO, and it features a hydroxyl group (-OH) attached to a benzene ring that is further substituted with a naphthalene group at the 5-position. The presence of both the chloro and naphthalene groups contributes to its unique chemical properties, making it a potential candidate for various applications in organic synthesis and materials science.

The reactivity of 2-chloro-5-(naphthalen-2-yl)phenol can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding and can participate in nucleophilic substitution reactions. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Moreover, the naphthalene moiety can engage in electrophilic aromatic substitution reactions, making the compound versatile in synthetic chemistry.

Several synthetic routes can be employed to produce 2-chloro-5-(naphthalen-2-yl)phenol:

- Electrophilic Aromatic Substitution: This method involves the chlorination of 5-naphthol in the presence of a chlorinating agent, followed by hydroxylation.

- Nucleophilic Substitution: Starting from 2-naphthol, this method can involve chlorination followed by reaction with phenolic compounds under basic conditions.

- Coupling Reactions: Utilizing coupling agents such as palladium catalysts can facilitate the formation of biphenyl structures involving naphthalene and phenolic components.

The compound has potential applications in:

- Organic Synthesis: As a building block for more complex organic molecules.

- Material Science: Due to its unique properties, it may be explored in liquid crystals or polymer formulations.

- Pharmaceuticals: Potentially as an active pharmaceutical ingredient due to its biological activity.

Interaction studies involving 2-chloro-5-(naphthalen-2-yl)phenol could focus on its binding affinity with various biological targets. Given its phenolic structure, it may interact with enzymes or receptors involved in metabolic pathways. Additionally, studies could examine its interactions with microbial membranes to elucidate its antibacterial mechanisms.

Several compounds share structural similarities with 2-chloro-5-(naphthalen-2-yl)phenol. Here are some notable examples:

The uniqueness of 2-chloro-5-(naphthalen-2-yl)phenol lies in its combination of a naphthalene moiety with a chloro-substituted phenolic structure, which may offer distinct reactivity patterns and biological activities compared to other similar compounds.